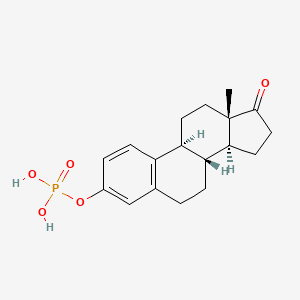
O3-Phosphonoestrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O3-Phosphonoestrone, also known as 3-(Phosphonooxy)estra-1,3,5(10)-trien-17-one, is a derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a phosphono group attached to the third carbon of the estrone molecule. It has a molecular formula of C18H23O5P and a molecular weight of 350.346 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O3-Phosphonoestrone typically involves the phosphorylation of estrone. One common method is the reaction of estrone with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like pyridine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
O3-Phosphonoestrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The phosphono group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
O3-Phosphonoestrone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.
作用機序
The mechanism of action of O3-Phosphonoestrone involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The phosphono group enhances the compound’s stability and bioavailability, making it a potent estrogenic agent .
類似化合物との比較
Similar Compounds
Estrone Phosphate: Similar to O3-Phosphonoestrone, estrone phosphate is another derivative of estrone with a phosphate group attached.
Estradiol Phosphate: Another estrogen derivative with a phosphate group, estradiol phosphate has different pharmacokinetic properties and is used in different therapeutic contexts.
Uniqueness
This compound is unique due to its specific phosphono group, which imparts distinct chemical and biological properties. This makes it particularly useful in research and therapeutic applications where enhanced stability and bioavailability are desired .
生物活性
O3-Phosphonoestrone is a synthetic derivative of estrone, characterized by the addition of a phosphonate group at the 3-position of the steroid structure. This modification enhances its biological activity and potential therapeutic applications, particularly in the fields of oncology and endocrinology.
- Molecular Formula : C18H21O5P
- Molecular Weight : 348.34 g/mol
- CAS Number : 1240-03-5
- IUPAC Name : 3-Phosphonoestrone
| Property | Value |
|---|---|
| Molecular Formula | C18H21O5P |
| Molecular Weight | 348.34 g/mol |
| CAS Number | 1240-03-5 |
| IUPAC Name | 3-Phosphonoestrone |
This compound exhibits its biological activity primarily through its interaction with estrogen receptors (ERs), particularly ERα and ERβ. The phosphonate group enhances binding affinity and selectivity towards these receptors, leading to modulation of gene expression involved in cell proliferation, apoptosis, and differentiation.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in steroid metabolism. This inhibition can alter the local concentration of active estrogens, thereby impacting estrogen-dependent processes such as tumor growth in breast cancer.
Case Studies
- Breast Cancer Treatment : A study published in the Journal of Steroid Biochemistry demonstrated that this compound significantly reduced the proliferation of estrogen-dependent breast cancer cells (MCF-7) in vitro. The compound's ability to inhibit aromatase activity was noted as a key mechanism contributing to its anti-proliferative effects .
- Bone Health : Another research article highlighted the role of this compound in promoting osteoblast differentiation and activity. In animal models, treatment with this compound resulted in increased bone mineral density, suggesting potential applications in osteoporosis management .
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Estrogen Receptor Modulation | Increased gene expression for cell growth | |
| Aromatase Inhibition | Reduced estrogen synthesis | |
| Osteoblast Promotion | Enhanced bone mineral density |
Pharmacokinetics
Studies have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, making it suitable for therapeutic use. Its metabolism primarily occurs via liver enzymes, leading to various metabolites that retain some biological activity.
Toxicity Profile
Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety and potential side effects.
Future Directions
Current research is focusing on:
- Combination Therapies : Exploring the synergistic effects of this compound with other anti-cancer agents.
- Targeted Delivery Systems : Developing nanocarrier systems for improved delivery and reduced systemic toxicity.
特性
CAS番号 |
1240-03-5 |
|---|---|
分子式 |
C18H23O5P |
分子量 |
350.3 g/mol |
IUPAC名 |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H23O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,18+/m1/s1 |
InChIキー |
XYNRXDLLYXFCRS-CBZIJGRNSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















